1-(3-Methylbenzyl)piperazine
CAS No.: 5321-48-2
Cat. No.: VC20839756
Molecular Formula: C12H18N2
Molecular Weight: 190.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5321-48-2 |
---|---|
Molecular Formula | C12H18N2 |
Molecular Weight | 190.28 g/mol |
IUPAC Name | 1-[(3-methylphenyl)methyl]piperazine |
Standard InChI | InChI=1S/C12H18N2/c1-11-3-2-4-12(9-11)10-14-7-5-13-6-8-14/h2-4,9,13H,5-8,10H2,1H3 |
Standard InChI Key | VTEOTZPEMDQENX-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)CN2CCNCC2 |
Canonical SMILES | CC1=CC(=CC=C1)CN2CCNCC2 |
Introduction
Chemical Identity and Structure
1-(3-Methylbenzyl)piperazine (CAS No. 5321-48-2) is a nitrogen-containing heterocyclic compound with the molecular formula C12H18N2 and a molecular weight of 190.28 g/mol . The structure consists of a piperazine ring (a six-membered heterocyclic compound containing two nitrogen atoms) with a 3-methylbenzyl substituent attached to one of the nitrogen atoms. This structural arrangement contributes to its chemical behavior and potential reactivity patterns.
Nomenclature and Identification
The compound is known by multiple synonyms in scientific literature and commercial catalogs, reflecting its relevance across different research contexts:
Table 1: Identification Parameters and Synonyms
Parameter | Value/Information |
---|---|
IUPAC Name | 1-(3-Methylbenzyl)piperazine |
CAS Number | 5321-48-2 |
MDL Number | MFCD01321003 |
Common Synonyms | NSC 30681, 1-m-methylbenzylpiperazine, N-(m-Methylbenzyl)piperazine |
Additional Identifiers | AKOS B004005, TIMTEC-BB SBB003651, CHEMBRDG-BB 4103044, ART-CHEM-BB B004005, Meclizine Impurity 6 |
The variety of catalog designations suggests the compound's inclusion in multiple chemical libraries and research collections .
Physical and Chemical Properties
Physical Properties
1-(3-Methylbenzyl)piperazine exhibits distinct physical characteristics that are important for its handling, storage, and potential applications. These properties have been documented through standard chemical analysis methods.
Table 2: Physical Properties
The relatively high boiling point and oil-like characteristics are consistent with other benzylpiperazine derivatives and reflect the presence of both the aromatic ring and the nitrogen-containing heterocycle in its structure .
Chemical Properties and Reactivity
The chemical behavior of 1-(3-Methylbenzyl)piperazine is influenced by its functional groups and molecular structure:
Table 3: Chemical Properties
Property | Value/Description |
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Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml; Ethanol:PBS (pH 7.2)(1:2): 0.33 mg/ml |
pKa | 9.18±0.10 (Predicted) |
Recommended Storage | Refrigerator |
Hazard Classification | GHS07 (Warning) |
The compound demonstrates good solubility in polar organic solvents such as DMF, DMSO, and ethanol, with limited solubility in aqueous systems. This solubility profile reflects its moderate lipophilicity (LogP: 1.66690) and suggests potential applications in organic synthesis and as an intermediary in chemical preparations .
The predicted pKa value of 9.18±0.10 indicates that 1-(3-Methylbenzyl)piperazine behaves as a weak base, which is characteristic of piperazine derivatives. This property suggests potential reactivity in acid-base reactions and interactions with acidic functional groups .
As an analytical reference standard, the compound would be used to:
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Verify the identity and purity of pharmaceutical products
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Calibrate analytical instruments for detecting specific impurities
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Develop and validate analytical methods for quality control
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